4-({(E)-[4-(dimethylamino)phenyl]methylidene}amino)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide
Description
This compound is a benzenesulfonamide derivative featuring a 1,3,4-thiadiazole ring substituted with an ethyl group at the 5-position and an (E)-configured Schiff base moiety (4-dimethylaminophenylmethylidene) at the 4-amino position. The thiadiazole-sulfonamide scaffold is well-documented for its broad-spectrum biological activities, including antimicrobial, antifungal, and anticancer properties .
Properties
Molecular Formula |
C19H21N5O2S2 |
|---|---|
Molecular Weight |
415.5 g/mol |
IUPAC Name |
4-[[4-(dimethylamino)phenyl]methylideneamino]-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide |
InChI |
InChI=1S/C19H21N5O2S2/c1-4-18-21-22-19(27-18)23-28(25,26)17-11-7-15(8-12-17)20-13-14-5-9-16(10-6-14)24(2)3/h5-13H,4H2,1-3H3,(H,22,23) |
InChI Key |
JQAKPSJKFZHVGE-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN=C(S1)NS(=O)(=O)C2=CC=C(C=C2)N=CC3=CC=C(C=C3)N(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-({(E)-[4-(dimethylamino)phenyl]methylidene}amino)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide typically involves multiple steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with ethyl chloroacetate under basic conditions.
Synthesis of the Sulfonamide Intermediate: The sulfonamide group is introduced by reacting the thiadiazole derivative with benzenesulfonyl chloride in the presence of a base such as triethylamine.
Formation of the Schiff Base: The final step involves the condensation of the sulfonamide intermediate with 4-(dimethylamino)benzaldehyde under acidic conditions to form the Schiff base.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylamino group, leading to the formation of N-oxides.
Reduction: Reduction of the Schiff base can yield the corresponding amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Electrophilic substitution reactions typically require reagents like nitric acid for nitration or bromine for bromination.
Major Products
Oxidation: N-oxides of the dimethylamino group.
Reduction: Corresponding amine derivatives.
Substitution: Nitro or halogenated derivatives of the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.
Biology
In biological research, the compound may be investigated for its potential as a pharmacophore. The presence of the sulfonamide group suggests possible applications in the development of antibacterial or antifungal agents.
Medicine
Medicinally, the compound could be explored for its potential therapeutic effects. The combination of aromatic rings and heterocyclic structures is often found in bioactive molecules, making it a candidate for drug development.
Industry
In industry, the compound could be used in the development of advanced materials, such as polymers or dyes. Its structural features may impart desirable properties such as stability, color, or reactivity.
Mechanism of Action
The mechanism of action of 4-({(E)-[4-(dimethylamino)phenyl]methylidene}amino)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide would depend on its specific application. In a biological context, it may interact with enzymes or receptors, inhibiting or modulating their activity. The sulfonamide group is known to mimic the structure of para-aminobenzoic acid, potentially interfering with folate synthesis in bacteria.
Comparison with Similar Compounds
Table 1: Structural Features of Selected Thiadiazole-Sulfonamide Derivatives
Key Observations :
Key Observations :
- Sulfamethizole’s clinical use as an antibacterial agent underscores the importance of the thiadiazole-sulfonamide framework . The target compound’s ethyl group and Schiff base may expand its activity spectrum.
- Metal complexes of related compounds (e.g., Co(III), Cu(II)) show improved efficacy, suggesting the target compound could serve as a ligand for metallodrug development .
Biological Activity
The compound 4-({(E)-[4-(dimethylamino)phenyl]methylidene}amino)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 356.43 g/mol. The structure features a thiadiazole ring, which is known for its diverse biological applications, particularly in medicinal chemistry.
Molecular Structure
| Property | Value |
|---|---|
| Molecular Formula | C17H20N4S |
| Molecular Weight | 356.43 g/mol |
| InChI Key | ZWLPAIPQGKSAAW-YBFXNURJSA-N |
The biological activity of this compound can be attributed to its ability to interact with various biological targets. Some of the proposed mechanisms include:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes such as dihydrofolate reductase (DHFR), which is crucial in folate metabolism and DNA synthesis. This inhibition can lead to reduced cell proliferation in cancerous tissues.
- Antimicrobial Properties : Studies indicate that compounds containing thiadiazole moieties exhibit significant antibacterial and antifungal activities. The presence of the sulfonamide group may enhance these properties by disrupting bacterial folate synthesis.
Case Studies and Research Findings
- Antitumor Activity : A study demonstrated that similar compounds with thiadiazole rings exhibited potent antitumor properties against various cancer cell lines, including breast and lung cancers. These compounds were shown to induce apoptosis through the activation of caspases and modulation of Bcl-2 family proteins .
- Antimicrobial Studies : Research has indicated that derivatives of thiadiazole exhibit broad-spectrum antimicrobial activity. For instance, one study reported significant antibacterial effects against Gram-positive and Gram-negative bacteria, suggesting that the compound could be a candidate for developing new antibiotics .
- Enzyme Inhibition : Another investigation focused on the inhibition of α-amylase by related compounds, revealing that modifications to the thiadiazole structure could enhance inhibitory potency. This suggests potential applications in managing diabetes through carbohydrate metabolism modulation .
Comparative Analysis of Biological Activities
| Compound Type | Activity Type | Observed Effects |
|---|---|---|
| Thiadiazole Derivatives | Antitumor | Induction of apoptosis |
| Sulfonamide Compounds | Antimicrobial | Broad-spectrum antibacterial effects |
| Enzyme Inhibitors | α-Amylase Inhibition | Reduced glucose absorption |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
